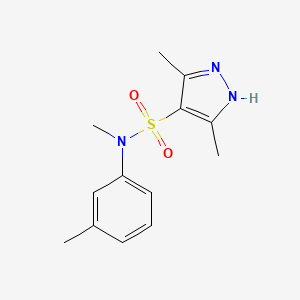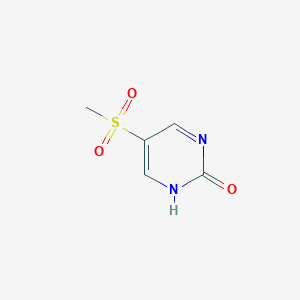
(4-Aminopiperidin-1-yl)-(1-ethylcyclobutyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminopiperidin-1-yl)-(1-ethylcyclobutyl)methanone, commonly known as 4-APi-ECBM, is a novel compound of interest in the field of neuroscience research. It is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, learning, and memory.
Mécanisme D'action
The α7 nAChR is a ligand-gated ion channel that is widely expressed in the brain and plays a crucial role in cognitive function, learning, and memory. 4-APi-ECBM selectively binds to the allosteric site of the α7 nAChR, which enhances the receptor's sensitivity to acetylcholine, the endogenous ligand. This positive allosteric modulation leads to increased ion flow through the receptor, resulting in enhanced neurotransmitter release, synaptic plasticity, and cognitive function.
Biochemical and Physiological Effects:
4-APi-ECBM has been shown to have a wide range of biochemical and physiological effects in animal models. It has been demonstrated to enhance cognitive function, improve memory, and reduce cognitive impairment. Moreover, it has been shown to have neuroprotective effects, reduce inflammation, and promote synaptic plasticity. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 4-APi-ECBM.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-APi-ECBM is its selectivity and potency in modulating the α7 nAChR, which makes it a valuable tool for studying the receptor's function and potential therapeutic applications. Moreover, it has been shown to have a favorable pharmacokinetic profile and can be administered orally, making it a convenient compound for preclinical studies. However, one of the limitations of 4-APi-ECBM is its lack of selectivity for the α7 nAChR, which may lead to off-target effects and limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-APi-ECBM. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Further studies are needed to fully understand the mechanism of action and potential benefits of 4-APi-ECBM in these conditions. Moreover, there is a need for more selective and potent compounds that can modulate the α7 nAChR, which may lead to the development of more effective therapies for these disorders. Additionally, the use of 4-APi-ECBM as a tool for studying the α7 nAChR and its function in the brain is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 4-APi-ECBM involves a multistep process that starts with the reaction between 1-ethylcyclobutanecarboxylic acid and thionyl chloride to form 1-ethylcyclobutanecarbonyl chloride. This intermediate is then reacted with 4-aminopiperidine to form the corresponding amide, which is subsequently reduced with lithium aluminum hydride to yield 4-APi-ECBM. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
4-APi-ECBM has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance cognitive function, improve memory, and alleviate symptoms of cognitive impairment in animal models. Moreover, it has been demonstrated to have neuroprotective effects, reduce inflammation, and promote synaptic plasticity.
Propriétés
IUPAC Name |
(4-aminopiperidin-1-yl)-(1-ethylcyclobutyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-12(6-3-7-12)11(15)14-8-4-10(13)5-9-14/h10H,2-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYVLANIOGJFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)C(=O)N2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)(1-ethylcyclobutyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7590406.png)
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)



![(4-Ethylpiperidin-1-yl)-[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7590454.png)
![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)

![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)
